![molecular formula C21H27ClN2O3S B2836258 1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine CAS No. 695174-63-1](/img/structure/B2836258.png)
1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine, commonly known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 has been found to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in the development and function of B cells, which are important components of the immune system.
Mecanismo De Acción
1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine is a key signaling molecule involved in the development and function of B cells. This compound is activated by binding to the B cell receptor (BCR) and initiates downstream signaling pathways that promote B cell proliferation and survival. TAK-659 selectively inhibits this compound activity by binding to the enzyme's active site, preventing its activation and downstream signaling. This inhibition results in decreased proliferation and survival of cancer cells and reduced activity of B cells in autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of lymphoma and leukemia. In addition, TAK-659 has been shown to reduce disease activity in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has also been shown to inhibit the production of pro-inflammatory cytokines in B cells, which may contribute to its therapeutic effects in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its selectivity for 1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine, which reduces the potential for off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. In addition, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Direcciones Futuras
Several potential future directions for research on TAK-659 include:
1. Clinical trials to determine the safety and efficacy of TAK-659 in humans with cancer and autoimmune diseases.
2. Combination therapy studies to determine the potential synergistic effects of TAK-659 with other anti-cancer or immunomodulatory agents.
3. Studies to determine the effects of TAK-659 on other signaling pathways and cell types, which may have implications for its use in other diseases.
4. Development of more potent and selective 1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine inhibitors based on the structure of TAK-659.
5. Investigation of the potential use of TAK-659 in other diseases, such as allergies and asthma, which are also mediated by B cells.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 5-chloro-2-methylphenylamine with 4-fluorobenzene-1-sulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with 5-isopropyl-2-methoxyaniline and piperazine to produce TAK-659. The synthesis of TAK-659 has been optimized to achieve high yield and purity.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits 1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine activity and downstream signaling pathways in B cells, resulting in decreased proliferation and survival of cancer cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in mouse models of lymphoma and leukemia. TAK-659 has also been shown to be effective in reducing disease activity in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-15(2)17-6-8-20(27-4)21(13-17)28(25,26)24-11-9-23(10-12-24)19-14-18(22)7-5-16(19)3/h5-8,13-15H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDCIPAOSUMEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(4-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2836177.png)
![2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol](/img/structure/B2836178.png)
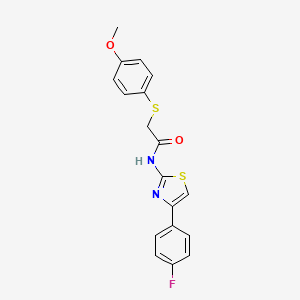
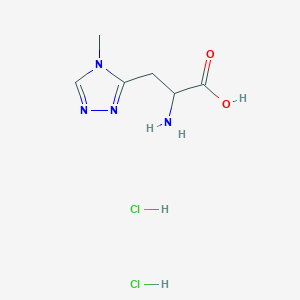
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2836181.png)
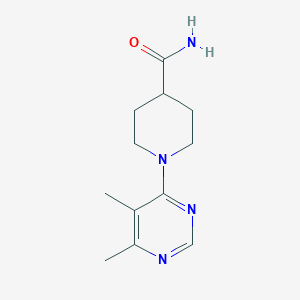
![(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2836184.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylquinolin-6-yl)methanone](/img/structure/B2836185.png)
![7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836186.png)
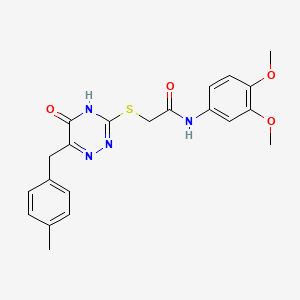
![N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2836191.png)
![4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2836193.png)
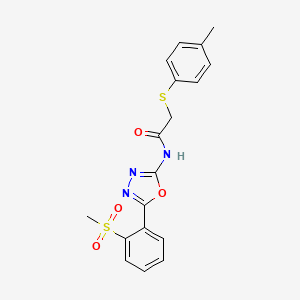
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)
